5-(1-Acryloylpiperidine-4-carboxamido)indoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide is a complex organic compound that features both piperidine and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient and sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide
- Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride
Uniqueness
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific combination of piperidine and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H22N4O3 |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-2-16(23)21-8-5-12(6-9-21)17(24)20-14-3-4-15-13(11-14)7-10-22(15)18(19)25/h2-4,11-12H,1,5-10H2,(H2,19,25)(H,20,24) |
InChI-Schlüssel |
MJKIGDHGDSRXTB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.